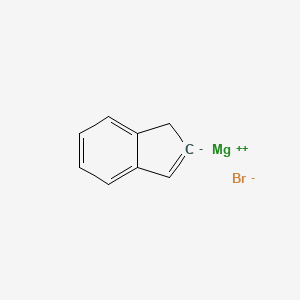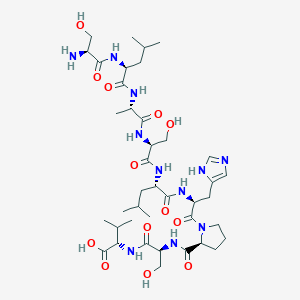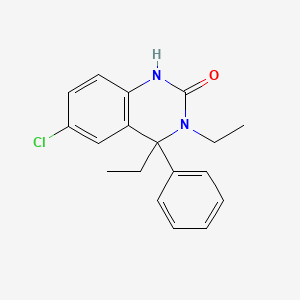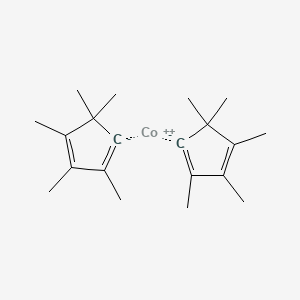
Bis(pentamethyl-cyclopentadienyl)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bis(pentamethyl-cyclopentadienyl)cobalt can be synthesized through the reaction of cobalt(II) chloride with sodium pentamethylcyclopentadienide in tetrahydrofuran (THF) solution. The reaction typically involves the following steps:
- Dissolving cobalt(II) chloride in THF.
- Adding sodium pentamethylcyclopentadienide to the solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
- Isolating the product by filtration and purification through sublimation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Bis(pentamethyl-cyclopentadienyl)cobalt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cobaltocenium salts.
Reduction: It acts as a reducing agent in the synthesis of reduced graphene oxide thin films.
Substitution: It can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and oxygen.
Reduction: Reactions are typically carried out at room temperature using this compound as the reducing agent.
Substitution: Reactions often involve the use of coordinating solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Cobaltocenium salts.
Reduction: Reduced graphene oxide.
Substitution: Various substituted organometallic complexes.
科学的研究の応用
Bis(pentamethyl-cyclopentadienyl)cobalt has a wide range of scientific research applications, including:
Chemistry: Used as an n-type dopant to fabricate organic electronic materials such as copper phthalocyanine thin films.
Biology: Employed in the synthesis of biologically active organometallic compounds.
Medicine: Investigated for potential use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized as a metal organic precursor for plasma-enhanced atomic layer deposition of cobalt.
作用機序
Bis(pentamethyl-cyclopentadienyl)cobalt exerts its effects primarily through its ability to donate electrons. Its low solid-state ionization energy (3.3 eV) makes it an efficient electron donor, improving charge injection and transport in electronic devices. The compound interacts with molecular targets by transferring electrons, thereby altering the electronic properties of the target molecules .
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)cobalt:
Bis(pentamethylcyclopentadienyl)iron: Similar in structure but contains iron instead of cobalt.
Bis(cyclopentadienyl)nickel: Contains nickel and has different electronic properties compared to cobalt complexes.
Uniqueness
Bis(pentamethyl-cyclopentadienyl)cobalt is unique due to its high electron-donating ability and stability. The presence of methyl groups on the cyclopentadienyl rings increases steric hindrance, making it less prone to oxidation and decomposition compared to its non-methylated counterparts .
特性
分子式 |
C20H30Co |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
cobalt(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Co/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
InChIキー |
PXIUWFOGFCZQSH-UHFFFAOYSA-N |
正規SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


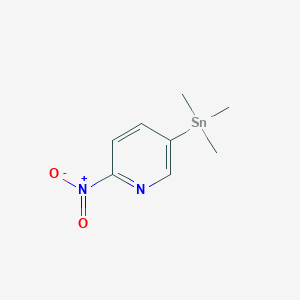

![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
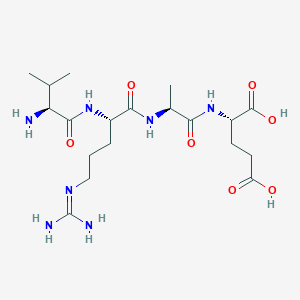
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
